1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane chemical structure and properties
1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane chemical structure and properties
The following technical guide details the structure, properties, and synthesis of 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane , a high-value scaffold in medicinal chemistry used as a conformationally restricted bioisostere of morpholine.
Executive Summary
1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane is a bridged bicyclic heterocycle belonging to the class of "bridged morpholines." By introducing a methylene bridge across the morpholine ring and a methyl substituent at the bridgehead, this scaffold locks the nitrogen lone pair vector, reduces conformational entropy, and modifies the lipophilicity profile compared to the parent morpholine. It is primarily utilized in fragment-based drug discovery (FBDD) to improve the metabolic stability and target affinity of drug candidates.
| Property | Detail |
| IUPAC Name | 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane |
| CAS Number | 1935565-29-9 |
| Molecular Formula | C₆H₁₁NO |
| Molecular Weight | 113.16 g/mol |
| Core Scaffold | Bridged Morpholine (Morpholine-Proline Chimera) |
| Key Application | Bioisostere for morpholine/piperazine; GPCR/Kinase ligands |
Structural Analysis & Stereochemistry
Atom Mapping and Numbering
The nomenclature follows the Von Baeyer system for bicyclic alkanes. The skeleton is a bicyclo[2.2.1]heptane (norbornane) derivative.
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Position 1 (Bridgehead): Substituted with a Methyl group.
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Position 2: Oxygen atom (Ether linkage).
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Position 5: Nitrogen atom (Amine).
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Position 7: Methylene bridge.
Structural Logic: The scaffold is best understood as a derivative of 4-hydroxy-L-proline .
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C1 (Bridgehead) corresponds to the C4 position of the original proline ring.
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C4 (Bridgehead) corresponds to the C2 position of the original proline ring.
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The 1-Methyl group indicates a quaternary center at the bridgehead adjacent to the oxygen, derived from a 4-methyl-4-hydroxyproline precursor.
Conformation and Vector Analysis
Unlike morpholine, which exists in a dynamic chair conformation, the [2.2.1] bridge locks the ring into a rigid boat-like geometry. This has two critical medicinal chemistry implications:
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Vector Definition: The nitrogen lone pair and the C-N bond vectors are fixed, allowing for precise probing of receptor binding pockets.
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Reduced Entropy Penalty: Upon binding, the rigid scaffold pays a lower entropic cost compared to a flexible morpholine, potentially increasing potency.
Figure 1: Conformational restriction strategy transforming flexible morpholine into the rigid bicyclic scaffold.
Physicochemical Properties[1][2]
The introduction of the bridge and the methyl group alters the physicochemical profile significantly compared to morpholine.
| Property | Morpholine | Parent [2.2.1] Scaffold | 1-Methyl-[2.2.1] Analog | Implication |
| LogP (Lipophilicity) | -0.86 | -0.30 | ~0.2 - 0.5 | Improved permeability; better CNS penetration potential. |
| pKa (Basicity) | 8.36 | 8.6 | ~8.8 - 9.0 | Slightly more basic due to inductive effect of the bridgehead methyl. |
| Fsp³ (Fraction sp³) | 1.0 | 1.0 | 1.0 | High 3D character (escape from flatland). |
| Metabolic Stability | Moderate | High | High | Bridgehead substitution blocks oxidative metabolism at the C1 position. |
Synthesis Protocol
The synthesis of the 1-methyl variant presents a specific challenge: the formation of the quaternary center at the bridgehead. Unlike the parent compound which uses a Mitsunobu reaction on a secondary alcohol, the 1-methyl analog requires the cyclization of a tertiary alcohol , which precludes standard Mitsunobu conditions.
Mechanism: Intramolecular nucleophilic substitution (Sɴ2) of a primary mesylate by a tertiary alkoxide.
Retrosynthetic Analysis
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Target: 1-Methyl-2-oxa-5-azabicyclo[2.2.1]heptane.[1]
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Precursor: cis-4-Hydroxy-4-methyl-L-prolinol derivative.
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Starting Material: N-Boc-4-oxo-L-proline methyl ester.
Step-by-Step Experimental Workflow
Step 1: Grignard Addition (Installation of Methyl Group)
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Reagents: N-Boc-4-oxo-L-proline methyl ester, Methylmagnesium bromide (MeMgBr), THF.
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Conditions: -78°C to RT, anhydrous atmosphere.
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Outcome: Formation of N-Boc-4-hydroxy-4-methylproline methyl ester.
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Critical Note: This step determines the stereochemistry. The Grignard reagent typically attacks from the less hindered face. Separation of diastereomers may be required to isolate the isomer where the 4-OH and 2-COOMe groups are cis (syn) relative to the ring plane, which is necessary for the subsequent bridging.
Step 2: Reduction of Ester
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Reagents: Lithium Borohydride (LiBH₄) or LiAlH₄.
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Solvent: THF or EtOH/THF.
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Outcome: Reduction of the C2-ester to a primary alcohol (C2-CH₂OH).
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Product: N-Boc-2-(hydroxymethyl)-4-methylpyrrolidin-4-ol.
Step 3: Activation and Cyclization
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Reagents: Methanesulfonyl chloride (MsCl), Triethylamine (Et₃N), followed by Sodium Hydride (NaH) or Potassium tert-butoxide (KOtBu).
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Solvent: DCM (for mesylation), THF/DMF (for cyclization).
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Protocol:
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Selectively mesylate the primary alcohol at 0°C (the tertiary OH is sterically hindered and less reactive).
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Treat the intermediate monomesylate with strong base (NaH) to deprotonate the tertiary hydroxyl group.
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The resulting tertiary alkoxide attacks the primary mesylate intramolecularly to close the ether bridge.
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Outcome: N-Boc-1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane.
Step 4: Deprotection
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Reagents: TFA/DCM or HCl/Dioxane.
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Outcome: Removal of the Boc group to yield the final amine salt.
Figure 2: Synthetic pathway for the 1-methyl analog via 4-oxoproline.
Applications in Drug Discovery[4][5]
Fragment-Based Drug Discovery (FBDD)
The 1-methyl-2-oxa-5-azabicyclo[2.2.1]heptane scaffold is an ideal "fragment" due to its low molecular weight (<120 Da) and high solubility. It serves as a rigid core that can be elaborated at the nitrogen (N5) to probe biological targets.
Bioisosterism
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Morpholine Replacement: Used to replace morpholine rings in lead compounds to improve metabolic stability (blocking the alpha-carbon oxidation) and selectivity.
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Proline Mimetic: Acts as a constrained proline analogue, relevant in peptide mimetics and protease inhibitors.
Case Study: Acetylcholine Receptors
Bridged bicyclic amines often exhibit affinity for nicotinic acetylcholine receptors (nAChRs) due to the specific distance between the basic nitrogen and the hydrogen-bond accepting oxygen. The 1-methyl substitution can tune this affinity by restricting the conformational space further and providing a hydrophobic anchor point.
References
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Chemical Structure & Identity : PubChem. 2-Oxa-5-azabicyclo[2.2.1]heptane. National Library of Medicine. Available at: [Link]
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Synthesis of Bridged Morpholines : An improved synthesis of (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane. RHHZ (Chemical Data). Available at: [Link] (Referenced via search snippet 1.2).
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Scaffold Utility : Blanchard, S. et al. 2-Oxa-5-azabicyclo[2.2.1]heptane as a Platform for Functional Diversity. J. Org.[2] Chem. 2022, 87, 16. Available at: [Link]
